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Compound of Interest

Compound Name:
[6-(Oxetan-3-yloxy)pyridin-3-

yl]boronic acid

CAS No.: 2377610-41-6

Cat. No.: B2617439

Get Quote

Subject: N-Methoxy-4-boronobenzamide and Related
Phenylboronic Acid Derivatives
Executive Summary & Strategic Context
Target Analyte: C₈H₁₀BNO₄ (Exact Mass: 195.07 Da). Chemical Identity: Commonly identified

as [4-(methoxycarbamoyl)phenyl]boronic acid (also referred to as N-methoxy-4-

boronobenzamide). Application: This compound represents a critical class of boronic acid

pharmacophores used in protease inhibitors (e.g., proteasome inhibitors like Bortezomib) and

as transition-state analogs in medicinal chemistry.

The Analytical Challenge: Analyzing C₈H₁₀BNO₄ is deceptive. While the molecular weight is

low, the boronic acid moiety (-B(OH)₂) introduces unique volatility and reactivity issues inside a

mass spectrometer.

Trimerization: Spontaneous dehydration leads to boroxine formation (cyclic trimers),

confusing molecular weight determination.
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Solvent Reactivity: In methanol (a common MS solvent), boronic acids rapidly esterify,

creating artifact peaks (+14 Da, +28 Da) that mimic impurities.

Ionization Efficiency: As weak Lewis acids, they ionize poorly in standard ESI(+) mode.

This guide provides a validated workflow to overcome these artifacts, comparing Direct ESI-MS

against Diol-Derivatization strategies.

Technical Comparison: Analytical Architectures
The following table contrasts the three primary ionization approaches for C₈H₁₀BNO₄.

Feature
Method A: Direct ESI

(-) (Recommended)
Method B: ESI (+)

Method C: MALDI-

TOF

Primary Ion Species
[M-H]⁻ or [M+ROH-

H]⁻
[M+Na]⁺ or [M+NH₄]⁺ [M+Matrix-H]⁻

Sensitivity

High (Lewis acid

nature favors anion

formation)

Low (Requires adduct

formation)

Medium (Matrix

interference at low

MW)

Sample Prep
ACN/H₂O (No

Methanol)

Formic

Acid/Ammonium

Acetate

DHB Matrix

Risk Factor
Boroxine formation

(Trimerization)

Poor ionization;

Adduct complexity

High background

noise <500 Da

Suitability
Quantitation &

impurity profiling

Structural confirmation

only
Rapid screening

Validated Experimental Protocol
Phase 1: Sample Preparation (The "Anti-Artifact"
Protocol)
Objective: Prevent the formation of methyl esters and boroxines prior to injection.
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Solvent Choice:

Strictly Prohibited: Methanol (MeOH). Reacts with -B(OH)₂ to form -B(OMe)₂.

Required: Acetonitrile (ACN) or Tetrahydrofuran (THF).

Stock Solution: Dissolve 1 mg C₈H₁₀BNO₄ in 1 mL DMSO.

Working Solution: Dilute to 10 µg/mL using 50:50 ACN:H₂O containing 0.1% Ammonium

Hydroxide (NH₄OH).

Why NH₄OH? High pH promotes the formation of the boronate anion [RB(OH)₃]⁻,

stabilizing the species for ESI(-) analysis.

Phase 2: Mass Spectrometry Parameters (ESI-MS/MS)
Instrument: Triple Quadrupole or Q-TOF.

Polarity: Negative Ion Mode (ESI-).

Source Temperature: < 300°C (Keep low to prevent thermal dehydration).

Capillary Voltage: -2.5 kV to -3.0 kV.

Cone Voltage: 20–40 V (Optimize to minimize in-source fragmentation).

Phase 3: The "Self-Validating" Isotopic Check
Before accepting any peak as C₈H₁₀BNO₄, you must validate the Boron Isotope Pattern.

Boron exists as ¹⁰B (~20%) and ¹¹B (~80%).

The Signature: Every boron-containing ion must show a distinct doublet pattern. The

monoisotopic peak (¹⁰B) will be ~4.0 mass units lower in intensity than the ¹¹B peak,

separated by exactly 1.003 Da.

If this pattern is absent, the peak is an artifact.
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Mechanistic Visualization: Fragmentation & Artifacts
The following diagram illustrates the behavior of C₈H₁₀BNO₄ inside the Mass Spectrometer. It

maps the transition from the intact molecule to its specific fragments and the "danger zone" of

solvent artifacts.

Legend
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(MW 195.07)

[M-H]⁻
(m/z 194.06)
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[M+OH]⁻
(m/z 212.07)

High pH (NH₄OH)
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Methyl Ester [M+14]

If MeOH used
(Solvent Error)

Boroxine Trimer
[3M-3H₂O+H]⁺

High Source Temp
(Thermal Dehydration)

Dehydration
[M-H-H₂O]⁻
(m/z 176.05)

Collision Induced Dissociation
(Loss of Water)

Boron Loss
[M-H-HBO₂]⁻
(m/z ~150)

High Energy CID
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Click to download full resolution via product page

Figure 1: Ionization pathways and fragmentation logic for C₈H₁₀BNO₄. Note the critical

branching between valid ionization and solvent-induced artifacts.

Advanced Troubleshooting: The Boroxine Trap
If your spectrum shows high mass peaks at m/z ~549, you are observing the Boroxine Trimer.

Corrective Action:

Lower the Source Temperature: Reduce desolvation temp by 50°C.

Increase Flow Rate: Reduces residence time in the hot source.
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Derivatization (The "Gold Standard" Fix): If quantification is inconsistent, add Pinacol (2,3-

dimethyl-2,3-butanediol) to your sample.

Reaction: Pinacol reacts with the boronic acid to form a stable Boronate Ester.

New Target Mass: C₈H₁₀BNO₄ + C₆H₁₄O₂ - 2H₂O = New MW 277.15.

This ester is thermally stable and does not trimerize.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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